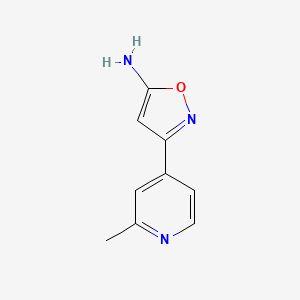![molecular formula C14H16O2 B13596011 4-{Spiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13596011.png)
4-{Spiro[3.3]heptan-1-yl}benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{Spiro[3.3]heptan-1-yl}benzoicacid is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated bioisostere of benzene, which means it can mimic the properties of benzene in various chemical contexts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{Spiro[3.3]heptan-1-yl}benzoicacid typically involves the reaction of keteneiminium salts with alkenes to form cyclobutanones, followed by hydrolysis of the intermediate vinamidinium salts . This method provides a modular approach to creating spiro[3.3]heptane derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-{Spiro[3.3]heptan-1-yl}benzoicacid undergoes various chemical reactions, including:
Oxidation: The spirocyclic structure can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Wissenschaftliche Forschungsanwendungen
4-{Spiro[3.3]heptan-1-yl}benzoicacid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Its potential as a bioisostere of benzene allows for the design of novel pharmaceuticals with improved properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{Spiro[3.3]heptan-1-yl}benzoicacid involves its ability to mimic the properties of benzene. The spirocyclic structure allows it to interact with molecular targets in a manner similar to benzene, affecting various biochemical pathways . This mimicry can lead to the modulation of enzyme activity, receptor binding, and other molecular interactions.
Vergleich Mit ähnlichen Verbindungen
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Comparison: 4-{Spiro[3.3]heptan-1-yl}benzoicacid is unique due to its non-coplanar exit vectors, which distinguish it from other saturated benzene bioisosteres . This structural feature allows it to mimic mono-, meta-, and para-substituted benzene rings, providing versatility in drug design and other applications.
Eigenschaften
Molekularformel |
C14H16O2 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
4-spiro[3.3]heptan-3-ylbenzoic acid |
InChI |
InChI=1S/C14H16O2/c15-13(16)11-4-2-10(3-5-11)12-6-9-14(12)7-1-8-14/h2-5,12H,1,6-9H2,(H,15,16) |
InChI-Schlüssel |
GTZNYLZRASIZCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCC2C3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]piperidinedihydrochloride](/img/structure/B13595935.png)
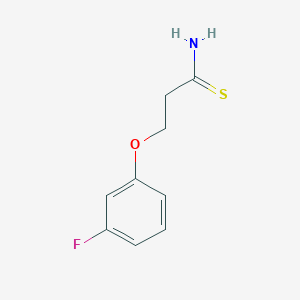

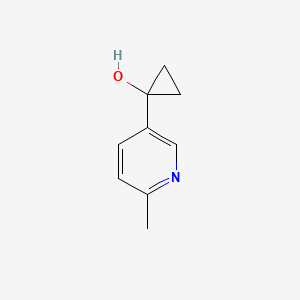

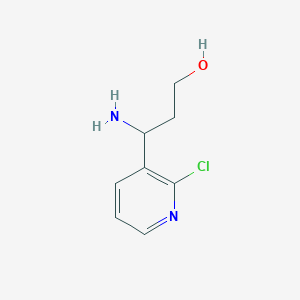
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13595979.png)
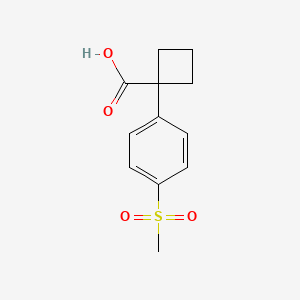
![2-{5-Oxa-8-azaspiro[3.5]nonan-7-yl}aceticacidhydrochloride](/img/structure/B13595983.png)



